molecular formula C24H29NO5 B141220 Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- CAS No. 77430-27-4

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-

Cat. No.: B141220
CAS No.: 77430-27-4
M. Wt: 411.5 g/mol
InChI Key: NCQOUEUIEVCLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry and Activity

Anti-inflammatory Properties

Research on phenyl dimer compounds, closely related to Ethanone derivatives, showed that modifications in their structure could influence anti-inflammatory activities. Such compounds, including variations of Ethanone, were tested in vivo on Wistar strain albino rats, demonstrating moderate to good inhibitory properties against inflammation, highlighting their potential for developing new anti-inflammatory drugs (Singh et al., 2020).

Synthesis Methodologies

Hydrocarboxylation Utilizing CO2

A study on the Cu(II)-photocatalysed hydrocarboxylation of imines, including Ethanone derivatives, with CO2 to generate amino acid unsaturated acid derivatives provides an environmentally friendly approach to synthesize complex molecules. This method could be particularly relevant for the synthesis of bioactive molecules and pharmaceuticals, suggesting Ethanone derivatives' utility in green chemistry applications (Gordon et al., 2022).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Agents

Studies on various Ethanone-related compounds have demonstrated significant antimicrobial and antitumor activities. For instance, novel Schiff base ligands derived from Ethanone compounds have been synthesized and tested for their DNA interaction capabilities, showing potential as drug candidates due to their DNA-binding activity and antimicrobial properties (Kurt et al., 2020). Another research indicated the synthesis of tertiary amino alcohols from Ethanone derivatives, showing promising effects on tumor DNA methylation processes, highlighting their potential in cancer therapy (Hakobyan et al., 2020).

Mechanism of Action

Target of Action

It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes .

Mode of Action

It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects . These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells .

Biochemical Pathways

The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity . It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals .

Pharmacokinetics

Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability .

Result of Action

The Glycyl compound likely has multiple molecular and cellular effects due to its potential antioxidant activity . It may protect cells from oxidative stress, improve tissue regeneration, and stimulate the production of collagen and other important proteins .

Action Environment

It is known that similar compounds, such as ghk-cu, can protect keratinocytes from lethal uvb radiation, suggesting that they may be effective in environments with high levels of uv radiation .

Properties

IUPAC Name

[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQOUEUIEVCLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228146
Record name Glycyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77430-27-4
Record name Glycyl compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the potential applications of Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- in pharmaceutical research?

A1: Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as 'glycyl compound', is an intermediate in the production of the bronchodilator Salbutamol []. While not a pharmaceutical itself, its role in the synthesis of Salbutamol highlights its importance in the pharmaceutical industry. Further research into its properties and potential applications could yield valuable insights for developing new drugs and therapies.

Q2: Can viral proteases be utilized for the synthesis of biochemically relevant molecules?

A2: Yes, research has shown that viral proteases like Lbpro, encoded by the foot-and-mouth disease virus, can be utilized for synthesizing biochemically relevant molecules []. Specifically, Lbpro can facilitate ligation reactions between recombinant ISG15, a ubiquitin-like protein, and synthetic glycyl compounds. This method allows for the efficient preparation of various ISG15 protein tools, which are essential for studying deISGylases and screening inhibitors against viral proteases like SARS-CoV-2 PLpro [].

Q3: How does the conformational analysis of cyclic peptides contribute to our understanding of their biological activity?

A3: Conformational analysis, particularly of cyclic peptides containing glycyl residues, provides valuable insights into their three-dimensional structures and potential biological activities []. By determining the energetically favorable conformations of these peptides, researchers can understand how they interact with their biological targets. This knowledge is crucial for designing new drugs and understanding the mechanisms of existing ones.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.